molecular formula C7H4BrClO2 B13624826 2-Bromophenyl carbonochloridate CAS No. 89629-87-8

2-Bromophenyl carbonochloridate

Cat. No.: B13624826
CAS No.: 89629-87-8
M. Wt: 235.46 g/mol
InChI Key: LQDOSVZYHLTSFF-UHFFFAOYSA-N
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Description

2-Bromophenyl carbonochloridate (C₇H₄BrClO₂, MW 235.47 g/mol) is an aryl carbonochloridate featuring a bromine substituent in the ortho position of the phenyl ring. This compound is widely used in organic synthesis as a reactive intermediate for forming carbamates, carbonates, and other functionalized derivatives. Its bromine substituent confers unique electronic and steric properties, influencing its reactivity and applications in coupling reactions and pharmaceutical synthesis .

Properties

CAS No.

89629-87-8

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

IUPAC Name

(2-bromophenyl) carbonochloridate

InChI

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H

InChI Key

LQDOSVZYHLTSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)Cl)Br

Origin of Product

United States

Preparation Methods

2-Bromophenyl chloroformate can be synthesized through the reaction of 2-bromophenol with phosgene. The reaction typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-bromophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent/Position Molecular Weight (g/mol) Key Reactivity Feature Typical Yield in Carbamate Synthesis Applications
2-Bromophenyl carbonochloridate Bromine (ortho) 235.47 Moderate reactivity, steric hindrance 60–65% Pharmaceutical coupling reactions
4-Bromophenyl carbonochloridate Bromine (para) 235.47 Lower steric hindrance, slower reactions 55–60% Suzuki-Miyaura couplings
4-Methylphenyl carbonochloridate Methyl (para) 170.60 High electrophilicity 70–75% Agrochemical intermediates
Ethyl carbonochloridate Alkyl chain 108.52 Rapid reactions, high volatility 66–71% Industrial carbamates
Trichloromethyl carbonochloridate Trichloromethyl 197.83 Extreme reactivity >80% Bioactive molecule synthesis

Key Research Findings

  • Substituent Position Effects: Ortho-substituted bromophenyl carbonochloridates exhibit slower reaction kinetics than para-substituted analogs due to steric hindrance, but they offer better regioselectivity in aromatic substitutions .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine) reduce carbonyl electrophilicity, while electron-donating groups (e.g., methyl) enhance it, directly impacting reaction rates and yields .
  • Applications in Drug Discovery: this compound is favored in synthesizing Torin2 analogs (ATR/mTOR inhibitors) due to its compatibility with palladium-catalyzed couplings .

Biological Activity

2-Bromophenyl carbonochloridate, also known as 2-bromophenyl chloroformate, is an organic compound characterized by its molecular formula C8H6BrClO2C_8H_6BrClO_2 and a molecular weight of 235.46 g/mol. It features a bromine atom on a phenyl ring and a carbonochloridate functional group, which imparts significant electrophilic reactivity. This article explores the biological activity of this compound, focusing on its applications in bioconjugation, synthesis of complex molecules, and potential therapeutic uses.

The presence of the bromine substituent enhances the compound's reactivity compared to other chloroformates. This property allows it to engage in various nucleophilic reactions, making it useful for modifying biomolecules such as proteins and peptides.

Biological Activity Overview

While specific biological activity data for this compound is somewhat limited, research indicates that compounds with chloroformate groups are often investigated for their potential in bioconjugation applications. These compounds can introduce reactive groups that facilitate further chemical transformations.

Table 1: Comparison of Chloroformate Compounds

Compound NameStructural CharacteristicsUnique Features
This compound Bromine substituent on phenyl ringHigher reactivity due to bromine
Phenyl Chloroformate Lacks bromine substituentLess reactive compared to 2-bromophenyl chloroformate
Methyl Chloroformate Simpler alkyl chloroformateMore volatile; less reactive due to steric factors
Benzyl Chloroformate Contains a benzyl groupDifferent reactivity profile due to sterics

Applications in Bioconjugation

The electrophilic nature of the carbonochloridate group allows for effective conjugation with nucleophiles such as amines, alcohols, and thiols. This property is exploited in the synthesis of various bioconjugates used in drug delivery systems, diagnostics, and therapeutic agents.

Case Study: Bioconjugation with Proteins

In studies involving bioconjugation, this compound has been shown to modify proteins effectively. For instance, when reacted with lysine residues in proteins, it forms stable amide bonds that can be utilized for targeted drug delivery or imaging applications. The reaction conditions must be optimized to prevent degradation of sensitive biomolecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromophenol with phosgene or its derivatives under controlled conditions. Careful temperature management and reagent selection are crucial for achieving optimal yields.

General Synthesis Reaction:

2 Bromophenol+Phosgene2 Bromophenyl Carbonochloridate\text{2 Bromophenol}+\text{Phosgene}\rightarrow \text{2 Bromophenyl Carbonochloridate}

Research Findings

Recent studies have highlighted the potential of using this compound in the development of novel heterocyclic compounds. For example, transformations involving this compound have led to the creation of dihydroquinazolin-2-one derivatives through palladium-catalyzed reactions, showcasing its versatility in synthetic organic chemistry .

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